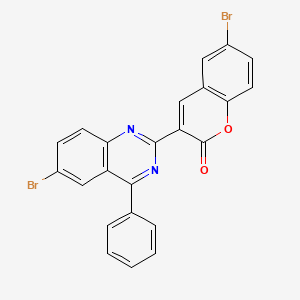
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of bromine atoms and a chromen-2-one moiety, which contribute to its unique chemical properties. Quinazolinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride to form an intermediate compound. This intermediate is then reacted with p-amino acetophenone to obtain the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of green solvents, catalysts, and other environmentally friendly procedures to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the bromine atoms or other substituents on the molecule.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and thiourea are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different pharmacological activities .
科学研究应用
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
相似化合物的比较
Similar Compounds
6-Bromo-2-(4-pyridyl)-quinazolin-4(3H)-one: This compound has similar structural features but different pharmacological activities.
3-Acetyl-6-bromo-2H-chromen-2-one: Another related compound with potential antiproliferative properties
Uniqueness
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one is unique due to its specific combination of bromine atoms and the chromen-2-one moiety, which contribute to its distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
属性
IUPAC Name |
6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Br2N2O2/c24-15-7-9-20-14(10-15)11-18(23(28)29-20)22-26-19-8-6-16(25)12-17(19)21(27-22)13-4-2-1-3-5-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOGOUPLKGWSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













